[2,2'-Bithiophene]-3,3'-dicarbaldehyde
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Overview
Description
[2,2’-Bithiophene]-3,3’-dicarbaldehyde: is an organic compound that belongs to the class of bithiophenes It consists of two thiophene rings connected by a single bond at the 2 and 2’ positions, with aldehyde groups attached at the 3 and 3’ positions
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of [2,2’-Bithiophene]-3,3’-dicarbaldehyde typically involves the following steps:
Starting Material: The synthesis begins with the preparation of 2,2’-bithiophene, which can be obtained through the cross-coupling of 2-halothiophenes.
Formylation: The 2,2’-bithiophene is then subjected to formylation reactions to introduce the aldehyde groups at the 3 and 3’ positions.
Industrial Production Methods: While specific industrial production methods for [2,2’-Bithiophene]-3,3’-dicarbaldehyde are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, using continuous flow reactors, and ensuring high purity and yield through purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: [2,2’-Bithiophene]-3,3’-dicarbaldehyde can undergo oxidation reactions to form carboxylic acids.
Reduction: The aldehyde groups can be reduced to alcohols using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in electrophilic substitution reactions, particularly at the thiophene rings.
Common Reagents and Conditions:
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Electrophiles such as bromine or iodine in the presence of a catalyst like iron(III) chloride.
Major Products:
Oxidation: [2,2’-Bithiophene]-3,3’-dicarboxylic acid.
Reduction: [2,2’-Bithiophene]-3,3’-diol.
Substitution: Halogenated derivatives of [2,2’-Bithiophene]-3,3’-dicarbaldehyde.
Scientific Research Applications
Chemistry:
Material Science: It is employed in the development of novel materials with specific electronic properties, such as conductive polymers and electrochromic devices.
Biology and Medicine:
Biological Probes: The compound can be modified to create fluorescent probes for biological imaging and sensing applications.
Industry:
Mechanism of Action
The mechanism of action of [2,2’-Bithiophene]-3,3’-dicarbaldehyde primarily involves its electronic properties. The compound can participate in electron transfer processes due to the presence of conjugated thiophene rings and aldehyde groups. These properties make it suitable for applications in organic electronics, where it can facilitate charge transport and improve device performance .
Comparison with Similar Compounds
[2,2’-Bithiophene]-5,5’-dicarbaldehyde: Similar structure but with aldehyde groups at the 5 and 5’ positions.
[2,2’-Bithiophene]-3,3’-diol: Similar structure but with hydroxyl groups instead of aldehyde groups.
[2,2’-Bithiophene]-3,3’-dicarboxylic acid: Similar structure but with carboxylic acid groups instead of aldehyde groups.
Uniqueness:
Properties
CAS No. |
19690-70-1 |
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Molecular Formula |
C10H6O2S2 |
Molecular Weight |
222.3 g/mol |
IUPAC Name |
2-(3-formylthiophen-2-yl)thiophene-3-carbaldehyde |
InChI |
InChI=1S/C10H6O2S2/c11-5-7-1-3-13-9(7)10-8(6-12)2-4-14-10/h1-6H |
InChI Key |
AJBHYQABTQGDED-UHFFFAOYSA-N |
Canonical SMILES |
C1=CSC(=C1C=O)C2=C(C=CS2)C=O |
Origin of Product |
United States |
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